N-(6-oxo-1,6-dihydro-3,4'-bipyridin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide
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Overview
Description
N-(6-oxo-1,6-dihydro-3,4’-bipyridin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that features a bipyridine core, a trifluoromethoxy group, and a benzenesulfonamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-oxo-1,6-dihydro-3,4’-bipyridin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactions. A common approach might include:
Formation of the bipyridine core: This can be achieved through a coupling reaction between two pyridine derivatives.
Introduction of the trifluoromethoxy group: This step might involve nucleophilic substitution or other suitable methods to introduce the trifluoromethoxy group onto the aromatic ring.
Sulfonamide formation: The final step could involve the reaction of the bipyridine derivative with a sulfonyl chloride to form the sulfonamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-oxo-1,6-dihydro-3,4’-bipyridin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of the bipyridine core.
Substitution: Nucleophilic or electrophilic substitution reactions could be employed to modify the aromatic rings.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
N-(6-oxo-1,6-dihydro-3,4’-bipyridin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide could have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its potential as a therapeutic agent due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(6-oxo-1,6-dihydro-3,4’-bipyridin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other bipyridine derivatives, trifluoromethoxy-substituted aromatics, and sulfonamides. Examples could be:
- 4-(trifluoromethoxy)benzenesulfonamide
- 2,2’-bipyridine
- N-(4-methoxyphenyl)sulfonamide
Uniqueness
The uniqueness of N-(6-oxo-1,6-dihydro-3,4’-bipyridin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide lies in its combination of functional groups, which might confer unique biological or chemical properties not found in other similar compounds.
Properties
Molecular Formula |
C17H12F3N3O4S |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
N-(2-oxo-5-pyridin-4-yl-1H-pyridin-3-yl)-4-(trifluoromethoxy)benzenesulfonamide |
InChI |
InChI=1S/C17H12F3N3O4S/c18-17(19,20)27-13-1-3-14(4-2-13)28(25,26)23-15-9-12(10-22-16(15)24)11-5-7-21-8-6-11/h1-10,23H,(H,22,24) |
InChI Key |
DDPXENFXGZQPDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NC2=CC(=CNC2=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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